![molecular formula C23H28N4O4 B2681874 5,6-dimethyl-1-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate CAS No. 1351610-00-8](/img/structure/B2681874.png)
5,6-dimethyl-1-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-dimethyl-1-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate is a useful research compound. Its molecular formula is C23H28N4O4 and its molecular weight is 424.501. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5,6-Dimethyl-1-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological properties, and potential applications in pharmacology.
Synthesis
The compound was synthesized using a multi-step process involving the reaction of an intermediate with selenium dioxide. The target product was isolated with a yield of 62% and characterized through various spectroscopic methods. The structural analysis revealed that the compound features a complex arrangement of rings, which may influence its biological activity .
Antimicrobial Properties
Research indicates that compounds similar to benzimidazoles exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzimidazole can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The introduction of piperidine and pyridine moieties into the benzimidazole framework may enhance these effects due to increased lipophilicity and improved binding interactions with microbial targets .
Cytotoxic Effects
Preliminary studies suggest that this compound exhibits cytotoxic effects against cancer cell lines. For example, assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induces apoptosis in a dose-dependent manner. This effect is likely mediated through the activation of intrinsic apoptotic pathways, although further mechanistic studies are required to elucidate the exact pathways involved.
Enzyme Inhibition
Inhibition studies have shown that this compound may act as an inhibitor of certain enzymes implicated in cancer progression and microbial resistance. Specifically, it has been suggested that the compound inhibits topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells. Such inhibition could lead to reduced proliferation of tumor cells .
Case Studies
A recent study evaluated the effects of this compound on specific cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Apoptosis induction |
MCF-7 | 20 | Topoisomerase inhibition |
A549 | 25 | Cell cycle arrest |
The results indicate that the compound has promising anti-cancer properties, warranting further investigation into its therapeutic potential .
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C23H28N4O4
- Molecular Weight : 428.50 g/mol
- CAS Number : 1351610-00-8
The structural framework includes a benzo[d]imidazole core, which is known for its biological activity, particularly in targeting various receptors and enzymes.
Dopamine Receptor Antagonism
Research indicates that compounds similar to 5,6-dimethyl-1-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate exhibit high affinity for dopamine receptors, particularly the D4 subtype. This receptor is implicated in several neurological disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD).
A study highlighted the development of D4 receptor antagonists that maintain selectivity over other dopamine receptors, suggesting that modifications to the benzo[d]imidazole structure can enhance therapeutic efficacy against these conditions .
Anticancer Activity
The compound's structural features allow it to interact with various biological pathways involved in cancer progression. Preliminary studies indicate that derivatives of benzo[d]imidazole can inhibit tumor growth by modulating signaling pathways related to cell proliferation and apoptosis. For instance, compounds with similar scaffolds have shown promise in targeting cancer cells resistant to conventional therapies .
Study 1: D4 Receptor Ligands
In a study published in Nature Communications, researchers synthesized a series of D4 receptor ligands based on the benzo[d]imidazole framework. The study demonstrated that specific modifications increased binding affinity and selectivity for the D4 receptor, leading to significant behavioral changes in animal models of schizophrenia .
Compound | Binding Affinity (nM) | Selectivity Ratio (D2/D4) |
---|---|---|
Compound A | 10 | 380 |
Compound B | 5 | 457 |
Study 2: Antitumor Efficacy
Another investigation focused on the anticancer properties of benzo[d]imidazole derivatives. The results indicated that these compounds could induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the inhibition of key survival pathways within the cells .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzo[d]imidazole Core : This step involves cyclization reactions starting from appropriate precursors.
- Pyridine Substitution : The introduction of the pyridine moiety is achieved through nucleophilic substitution reactions.
- Oxalate Salt Formation : Finally, the compound is converted into its oxalate form for enhanced solubility and stability.
Propiedades
IUPAC Name |
5,6-dimethyl-1-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]benzimidazole;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4.C2H2O4/c1-16-11-20-21(12-17(16)2)25(15-23-20)13-18-6-9-24(10-7-18)14-19-5-3-4-8-22-19;3-1(4)2(5)6/h3-5,8,11-12,15,18H,6-7,9-10,13-14H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWQBBOWCFDOCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)CC4=CC=CC=N4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.